molecular formula C10H6BrNO3 B1409713 Methyl 2-bromo-5-cyano-4-formylbenzoate CAS No. 1804381-26-7

Methyl 2-bromo-5-cyano-4-formylbenzoate

Cat. No.: B1409713
CAS No.: 1804381-26-7
M. Wt: 268.06 g/mol
InChI Key: NKEIPUNJOKVKFH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 2-cyano-4-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, diethyl ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Reduction reactions produce primary amines and alcohols.
  • Oxidation reactions result in carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-formylbenzoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the cyano and formyl groups can engage in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-bromo-5-methoxybenzoate

Comparison: Methyl 2-bromo-5-cyano-4-formylbenzoate is unique due to the presence of both cyano and formyl groups, which impart distinct reactivity compared to its analogs. For instance, Methyl 2-bromo-5-chlorobenzoate lacks the cyano and formyl groups, resulting in different chemical behavior and applications .

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-6(4-12)7(5-13)3-9(8)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEIPUNJOKVKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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